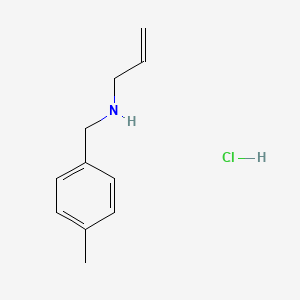

N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride

Description

N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride (CAS 160676-83-5) is a synthetic amine derivative with a molecular formula of C₁₂H₁₇N·HCl and a molecular weight of 207.73 g/mol. It features a propenylamine backbone substituted with a 4-methylbenzyl group, conferring moderate lipophilicity and structural versatility for pharmaceutical applications. The compound is synthesized under controlled conditions, with SynHet providing >99% purity verified via advanced analytical methods (HPLC, GC-MS, NMR) .

Its primary applications include use as a pharmaceutical intermediate, reagent for organic synthesis, and active pharmaceutical ingredient (API) in medicinal chemistry. Storage conditions recommend room temperature in a dry environment, and it is supplied as a crystalline solid with certificates of analysis (COA) and safety data sheets (SDS) .

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-3-8-12-9-11-6-4-10(2)5-7-11;/h3-7,12H,1,8-9H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHPRNZWUFUVED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of N-(4-Methylbenzyl)-2-propylamine.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzyl group.

Scientific Research Applications

N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride (CAS 13371-56-7)

- Structure : Substitution of the methyl group with chlorine and addition of a phenyl group to the propanamine backbone.

- Molecular Weight : Higher (C₁₇H₁₉ClN·HCl, ~328.3 g/mol) due to the phenyl and chlorine atoms.

- The chlorine atom enhances electron-withdrawing effects, which may influence metabolic stability .

N-(4-Ethylbenzyl)-2-propen-1-amine Hydrochloride (CAS 1049678-44-5)

N-(4-Ethoxybenzyl)-2-propen-1-amine Hydrochloride (CAS 1049678-40-1)

- Structure : Ethoxy (-OCH₂CH₃) substituent replaces methyl.

Physicochemical and Functional Comparisons

*Estimated LogP based on structural similarity.

Key Findings:

- Steric and Electronic Effects: Chlorine and phenyl groups () introduce electronic perturbations, affecting binding to receptors like cannabinoid or adrenergic targets.

Pharmacological and Industrial Relevance

- Target Compound : Preferred for straightforward functionalization in medicinal chemistry due to its balanced hydrophobicity and minimal steric bulk .

- Fluorinated Analogues (e.g., N-(4-Fluorobenzyl)-2-propen-1-amine HCl): Fluorine substitution improves metabolic stability and CNS penetration, but synthesis costs are higher .

Biological Activity

N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride is a chemical compound with a propenamine backbone, notable for its potential biological activities and applications in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅ClN

- Molar Mass : Approximately 161.24 g/mol

- Structure : The compound features a propenylamine structure with a methylbenzyl substituent, enhancing its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes, influencing various biochemical pathways:

- Binding Affinity : The amine group in the compound allows for hydrogen bonding and ionic interactions with target molecules, which may lead to modulation of their activity.

- Receptor Interaction : Preliminary studies suggest that this compound may act as an agonist for certain serotonin receptors, similar to other compounds in its class, although specific receptor targets require further investigation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate immune responses and reduce inflammation by targeting specific pathways involved in inflammatory processes. This makes it a promising candidate for drug development aimed at treating inflammatory conditions.

Neuropharmacological Effects

There is emerging evidence that this compound may influence neurotransmitter systems, particularly those involving serotonin. Its potential role in modulating mood and behavior through serotonin receptor interactions could have implications for treating mood disorders.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Signaling Pathways : Studies demonstrated that the compound affects cell signaling pathways associated with inflammation and neurotransmission. For example, it was found to increase the release of dopamine in certain neuronal cultures, suggesting a role in modulating dopaminergic signaling.

- Gene Expression Modulation : The compound has been observed to alter gene expression profiles in cultured cells, indicating its potential to influence cellular metabolism and function significantly.

Pharmacological Applications

This compound has been explored for various applications:

- Therapeutic Development : Due to its anti-inflammatory properties, researchers are investigating its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases.

- Chemical Synthesis : It serves as a building block in the synthesis of more complex organic molecules, making it valuable in medicinal chemistry.

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN |

| Molar Mass | 161.24 g/mol |

| Biological Activity | Anti-inflammatory, neuropharmacological effects |

| Mechanism of Action | Serotonin receptor interaction |

| Research Applications | Drug development, chemical synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.